![molecular formula C22H20N2O4 B3582367 [3-[methyl(phenyl)carbamoyl]oxyphenyl] N-methyl-N-phenylcarbamate](/img/structure/B3582367.png)
[3-[methyl(phenyl)carbamoyl]oxyphenyl] N-methyl-N-phenylcarbamate
Overview
Description
[3-[methyl(phenyl)carbamoyl]oxyphenyl] N-methyl-N-phenylcarbamate: is a complex organic compound characterized by its unique structure, which includes both carbamate and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[methyl(phenyl)carbamoyl]oxyphenyl] N-methyl-N-phenylcarbamate typically involves the reaction of phenyl isocyanate with a phenolic compound under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the carbamate linkage. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of intermediate compounds. The process is scaled up using large reactors and continuous flow systems to ensure consistent quality and efficiency. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
[3-[methyl(phenyl)carbamoyl]oxyphenyl] N-methyl-N-phenylcarbamate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of phenolic oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
[3-[methyl(phenyl)carbamoyl]oxyphenyl] N-methyl-N-phenylcarbamate: has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [3-[methyl(phenyl)carbamoyl]oxyphenyl] N-methyl-N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Alternatively, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
[3-[methyl(phenyl)carbamoyl]oxyphenyl] N-methyl-N-phenylcarbamate: can be compared with other carbamate derivatives, such as:
Dichloroaniline: Used in the production of dyes and herbicides.
Cetylpyridinium chloride: Known for its antimicrobial properties.
Benzylamine: A precursor in the synthesis of pharmaceuticals.
The uniqueness of This compound lies in its specific structural features and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
IUPAC Name |
[3-[methyl(phenyl)carbamoyl]oxyphenyl] N-methyl-N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-23(17-10-5-3-6-11-17)21(25)27-19-14-9-15-20(16-19)28-22(26)24(2)18-12-7-4-8-13-18/h3-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIUULLYXYCSDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)OC2=CC(=CC=C2)OC(=O)N(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


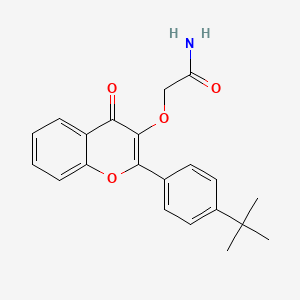
![2-{[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3582291.png)
![4-methylbenzyl 2-[2-(4-methoxyphenyl)ethyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B3582300.png)
![ethyl 5-acetyl-2-{[(2-bromo-4-propylphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B3582311.png)
![ethyl 5-{[(2-bromo-4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B3582318.png)
![4-ethyl 2-isopropyl 5-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3582327.png)
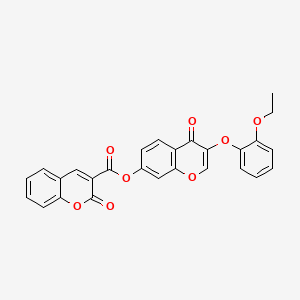
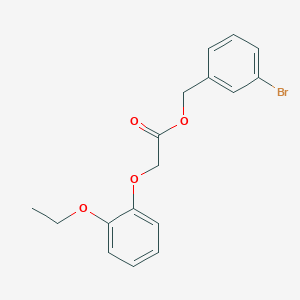
![3-{[6-(ethoxycarbonyl)-5-methylthieno[2,3-d]pyrimidin-4-yl]amino}benzoic acid](/img/structure/B3582348.png)
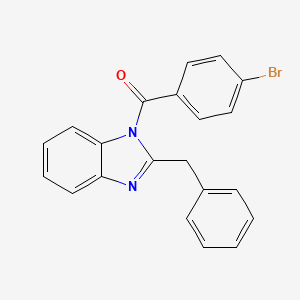
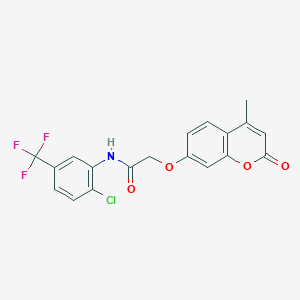
![5-allyl-8-anilino-2,3-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B3582373.png)
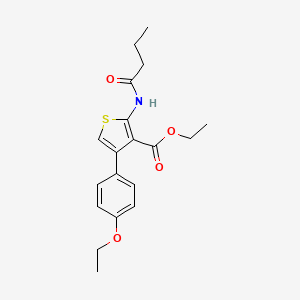
![3-(3-chloro-1-benzothien-2-yl)-4-methyl-5-[(2-phenylethyl)thio]-4H-1,2,4-triazole](/img/structure/B3582391.png)
